N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Researchers have been exploring the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. The creation of these compounds involves reacting precursors with a variety of active methylene compounds, leading to the production of derivatives like pyran, pyridine, pyridazine, pyrazole, and oxazole. Some of these synthesized compounds have demonstrated high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Catalytic Applications in Organic Synthesis
The use of specific sulfonamide derivatives as catalysts has been reported for the synthesis of various heterocyclic compounds, including pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This approach has been highlighted for its advantages such as mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).
Development of Sulfonamide Hybrids
Recent advances have shown the combination of sulfonamides with other biologically active heterocycles, leading to the development of sulfonamide hybrids. These hybrids have been pursued for a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The design and synthesis of these compounds focus on integrating sulfonamides with heterocyclic moieties like coumarin, indole, pyridine, and pyrazole, among others, to create novel formulations with enhanced effectiveness (Massah et al., 2022).
Fungicidal Activity against Agricultural Pests
Sulfonamide derivatives have been investigated for their potential fungicidal activity against agricultural pests such as Botrytis cinerea. Novel cyclohexylsulfonamides incorporating thiazole and pyrazole groups have been synthesized and evaluated both in vitro and in vivo. Some of these compounds have shown promising results, displaying significant inhibitory effects against fungal growth and spore germination, suggesting their potential as effective fungicides (Zhang et al., 2019).
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-9-7-10(2)20(18-9)15-17-13(8-24-15)5-6-16-25(21,22)14-11(3)19-23-12(14)4/h7-8,16H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPAUJCFLIBZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=C(ON=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.